molecular formula C7H11NO B15164047 4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one CAS No. 204118-36-5

4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one

Cat. No.: B15164047
CAS No.: 204118-36-5
M. Wt: 125.17 g/mol
InChI Key: FJIVXGBEFZIPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one is an organic compound belonging to the class of dihydropyridines This compound is characterized by a pyridine ring that is partially saturated, with two methyl groups attached at the 4th and 5th positions and a carbonyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethyl-2-butanone with ammonia or primary amines can lead to the formation of the desired dihydropyridinone. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives with varying degrees of saturation.

    Reduction: Alcohol derivatives with hydroxyl groups replacing the carbonyl group.

    Substitution: Substituted dihydropyridinones with different functional groups attached.

Scientific Research Applications

4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylpyridin-2(1H)-one: Lacks the dihydro component, leading to different reactivity.

    5,6-Dihydropyridin-2(1H)-one: Lacks the methyl groups, affecting its chemical properties.

    4-Methyl-5,6-dihydropyridin-2(1H)-one: Has only one methyl group, leading to different steric and electronic effects.

Uniqueness

4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one is unique due to the presence of both methyl groups and the partially saturated pyridine ring

Properties

CAS No.

204118-36-5

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3,4-dimethyl-2,3-dihydro-1H-pyridin-6-one

InChI

InChI=1S/C7H11NO/c1-5-3-7(9)8-4-6(5)2/h3,6H,4H2,1-2H3,(H,8,9)

InChI Key

FJIVXGBEFZIPEX-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)C=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.